molecular formula C15H13BrN4 B12775482 8-Bromo-2-phenyl-2,3,4,5-tetrahydro-1H-pyrido(2,3-b)(1,4)diazepine-4-carbonitrile CAS No. 87474-33-7

8-Bromo-2-phenyl-2,3,4,5-tetrahydro-1H-pyrido(2,3-b)(1,4)diazepine-4-carbonitrile

Cat. No.: B12775482
CAS No.: 87474-33-7
M. Wt: 329.19 g/mol
InChI Key: MXEPANRYNNCGDQ-UHFFFAOYSA-N
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Description

8-Bromo-2-phenyl-2,3,4,5-tetrahydro-1H-pyrido(2,3-b)(1,4)diazepine-4-carbonitrile is a complex organic compound with a unique structure that includes a bromine atom, a phenyl group, and a diazepine ring.

Preparation Methods

The synthesis of 8-Bromo-2-phenyl-2,3,4,5-tetrahydro-1H-pyrido(2,3-b)(1,4)diazepine-4-carbonitrile typically involves multiple steps. One common method starts with commercially available 4-bromophenylhydrazine hydrochloride and N-tert-butoxycarbonyl-4-piperidone. These reactants undergo Fischer indolization to form the key intermediate, tert-butyl-8-bromo-2,3,4,5-tetrahydro-1H-pyrido(4,3-b)indole carboxylate . The intermediate is then further processed under specific reaction conditions to yield the final compound. Industrial production methods may involve optimization of these steps to increase yield and purity .

Chemical Reactions Analysis

8-Bromo-2-phenyl-2,3,4,5-tetrahydro-1H-pyrido(2,3-b)(1,4)diazepine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted by other groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines .

Mechanism of Action

Comparison with Similar Compounds

Similar compounds include other derivatives of 2,3,4,5-tetrahydro-1H-pyrido(2,3-b)indole, such as:

These compounds share structural similarities but differ in their specific substituents and functional groups, which can influence their chemical reactivity and biological activity.

Properties

CAS No.

87474-33-7

Molecular Formula

C15H13BrN4

Molecular Weight

329.19 g/mol

IUPAC Name

8-bromo-2-phenyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-b][1,4]diazepine-4-carbonitrile

InChI

InChI=1S/C15H13BrN4/c16-11-6-14-15(18-9-11)19-12(8-17)7-13(20-14)10-4-2-1-3-5-10/h1-6,9,12-13,20H,7H2,(H,18,19)

InChI Key

MXEPANRYNNCGDQ-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=C(C=C(C=N2)Br)NC1C3=CC=CC=C3)C#N

Origin of Product

United States

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